6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one
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Overview
Description
6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one is a heterocyclic organic compound with the molecular formula C9H6F2OS and a molecular weight of 200.21 g/mol . This compound is characterized by the presence of fluorine atoms at the 6 and 7 positions on the benzothiopyran ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the fluorination of a suitable precursor. One common method involves the use of 6,7-difluorochroman-4-one as a starting material, which undergoes a series of reactions including cyclization and oxidation to yield the desired product . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione: Another fluorinated benzothiopyran derivative with different functional groups.
5,7-difluorochroman-4-one: A structurally related compound with similar fluorination patterns.
Uniqueness
6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to its specific substitution pattern and the presence of the benzothiopyran ring, which imparts distinct chemical and biological properties. Its fluorine atoms enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one is a heterocyclic compound with the molecular formula C9H6F2OS and a molecular weight of 200.21 g/mol. This compound has garnered attention in recent years due to its unique structural features and potential biological activities.
Chemical Structure and Properties
The compound features a benzothiopyran ring system, which is significant for its chemical reactivity and biological interactions. The presence of fluorine atoms at positions 6 and 7 enhances the compound's stability and reactivity, making it a focal point for various research applications.
Property | Value |
---|---|
Molecular Formula | C9H6F2OS |
Molecular Weight | 200.21 g/mol |
CAS Number | 1097802-78-2 |
IUPAC Name | 6,7-difluoro-2,3-dihydrothiochromen-4-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms enhance the compound's affinity for these targets, potentially leading to enzyme inhibition or modulation of receptor activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For example, research has shown that derivatives of benzothiopyran compounds can inhibit the growth of various bacterial strains. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound's interaction with specific molecular targets involved in cell cycle regulation and apoptosis could explain this effect.
Enzyme Inhibition Studies
Several studies have focused on the enzyme inhibition potential of this compound. For instance:
- Cyclooxygenase (COX) Inhibition : Some derivatives have shown promise in inhibiting COX enzymes, which are crucial in inflammation and pain pathways.
- Protein Kinase Inhibition : Research indicates that certain benzothiopyran derivatives can inhibit protein kinases involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzothiopyran derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects against breast cancer cells (MCF-7). The results showed a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 10 to 50 µM over 48 hours.
Properties
IUPAC Name |
6,7-difluoro-2,3-dihydrothiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2OS/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHRMJIMQAGHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC(=C(C=C2C1=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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